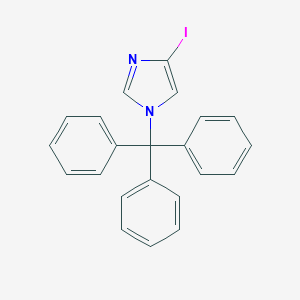

4-Iodo-1-trityl-1H-imidazole

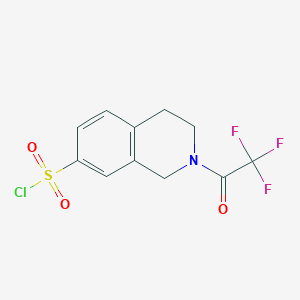

Overview

Description

4-Iodo-1-trityl-1H-imidazole is a compound useful in organic synthesis . It is a white to off-white solid .

Molecular Structure Analysis

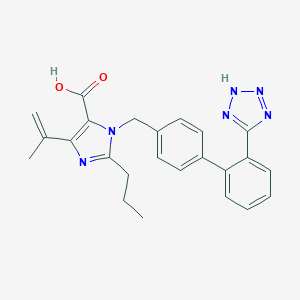

The molecular formula of 4-Iodo-1-trityl-1H-imidazole is C22H17IN2 . The InChI Key is DXJZJYPLPZEYBH-UHFFFAOYSA-N . The SMILES representation is IC1=CN(C=N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 .Physical And Chemical Properties Analysis

4-Iodo-1-trityl-1H-imidazole is a white to off-white solid . Its melting point ranges from 222°C to 229°C . The molecular weight is 436.30 g/mol .Scientific Research Applications

Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

4-iodo-1-tritylimidazole is utilized in organic synthesis, particularly in the construction of trisubstituted imidazoles, which are core structures in various biologically active compounds .

Methods of Application

The compound serves as a precursor in multicomponent reactions, often catalyzed by copper(I) iodide, to yield trisubstituted imidazoles. The reaction typically involves benzoin or benzil, different aldehydes, and ammonium acetate as the nitrogen source .

Results and Outcomes

The synthesis process yields imidazoles with high efficiency, reporting yields up to 95%. The method is noted for its short reaction times and broad substrate scope .

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

In medicinal chemistry, 4-iodo-1-tritylimidazole is a key intermediate in the design of imidazole-based therapeutic agents, which exhibit a wide range of biological activities .

Methods of Application

The compound is incorporated into larger molecular frameworks to create potential drug candidates. Its iodine atom can be further functionalized or used in cross-coupling reactions to diversify the chemical space .

Results and Outcomes

Imidazole derivatives synthesized using 4-iodo-1-tritylimidazole have shown promise in preclinical studies, demonstrating various pharmacological effects .

Material Science

Scientific Field

Material Science

Summary of Application

4-iodo-1-tritylimidazole finds applications in material science, particularly in the development of functional materials with imidazole units .

Methods of Application

The compound is used to introduce imidazole functionalities into polymers or small molecules, which can alter the material’s properties, such as enhancing thermal stability or electronic characteristics .

Results and Outcomes

Materials modified with imidazole structures have shown improved performance in specific applications, like increased conductivity or stability .

Photophysical Research

Scientific Field

Photophysics

Summary of Application

The imidazole ring, part of the 4-iodo-1-tritylimidazole structure, is investigated for its photophysical properties, which are valuable in the study of light-matter interactions .

Methods of Application

4-iodo-1-tritylimidazole is used in the synthesis of compounds that are then subjected to photophysical analysis to understand their absorption, emission, and energy transfer processes .

Results and Outcomes

Research has revealed that imidazole-containing compounds exhibit distinct photophysical behaviors, which can be harnessed in applications like solar cells or fluorescent markers .

Catalysis

Scientific Field

Catalysis

Summary of Application

In catalysis, 4-iodo-1-tritylimidazole is explored for its potential as a ligand in transition metal complexes that catalyze various chemical reactions .

Methods of Application

The compound is coordinated to metals, forming complexes that are tested for their catalytic activity in reactions such as oxidation, reduction, and cross-coupling .

Results and Outcomes

Some metal-imidazole complexes have demonstrated enhanced catalytic efficiency and selectivity, contributing to more sustainable and economical chemical processes .

Agrochemical Research

Scientific Field

Agrochemistry

Summary of Application

4-iodo-1-tritylimidazole is used in the synthesis of agrochemicals, aiming to develop new pesticides and herbicides with imidazole cores .

Methods of Application

The compound is incorporated into molecules designed to interact with specific biological targets in pests or weeds, often involving further functionalization of the iodine atom .

Results and Outcomes

Imidazole-based agrochemicals synthesized from 4-iodo-1-tritylimidazole have shown efficacy in controlling agricultural pests and diseases, with ongoing research to optimize their activity and safety .

This analysis provides a detailed overview of the diverse scientific applications of 4-iodo-1-tritylimidazole across various fields, highlighting its significance in research and industry. The compound’s versatility and reactivity make it a valuable tool in the synthesis of a wide array of functional molecules.

Nanotechnology

Scientific Field

Nanotechnology

Summary of Application

4-iodo-1-tritylimidazole is used in the field of nanotechnology to create imidazole-functionalized nanoparticles, which can be applied in drug delivery, imaging, and as catalysts .

Methods of Application

The compound is attached to the surface of nanoparticles, often through a process called “click chemistry,” which allows for the precise functionalization of nanoparticles with imidazole groups .

Results and Outcomes

The functionalized nanoparticles exhibit targeted delivery to diseased cells, enhanced imaging contrast, and improved catalytic properties in various reactions .

Biochemistry

Scientific Field

Biochemistry

Summary of Application

In biochemistry, 4-iodo-1-tritylimidazole is instrumental in studying enzyme inhibition, particularly in the development of inhibitors for enzymes like cytochrome P450 .

Methods of Application

The compound is used to synthesize imidazole-based inhibitors, which are then tested against specific enzymes to determine their inhibitory activity and selectivity .

Results and Outcomes

Studies have shown that these inhibitors can effectively modulate enzyme activity, providing insights into enzyme mechanisms and potential therapeutic applications .

Environmental Science

Scientific Field

Environmental Science

Summary of Application

4-iodo-1-tritylimidazole is explored for its use in environmental science, particularly in the removal of pollutants from water through advanced oxidation processes .

Methods of Application

The compound’s iodine moiety is involved in the generation of radicals under certain conditions, which can then degrade various organic pollutants in water .

Results and Outcomes

The application of this compound in water treatment has shown promising results in degrading harmful substances, contributing to cleaner water sources .

These additional applications demonstrate the versatility of 4-iodo-1-tritylimidazole in various scientific fields, underscoring its importance in research and potential for industrial applications. The compound’s reactivity, particularly the functionalizable iodine atom, makes it a valuable tool for innovation across disciplines.

Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

4-iodo-1-tritylimidazole is used as a reagent in analytical chemistry for the detection and quantification of various chemical species through spectroscopic methods .

Methods of Application

The compound can be used to form derivatives with analytes, which then exhibit distinct spectroscopic features that can be measured and analyzed. This is particularly useful in the identification of small organic molecules .

Results and Outcomes

The use of 4-iodo-1-tritylimidazole has led to the development of sensitive and selective analytical methods, enhancing the accuracy of chemical analysis .

Chemical Education

Scientific Field

Chemical Education

Summary of Application

4-iodo-1-tritylimidazole serves as an educational tool in academic settings, demonstrating the principles of organic synthesis and reactivity to students .

Methods of Application

It is used in teaching laboratories to illustrate the synthesis of imidazoles or the use of halogenated compounds in organic reactions. Students can observe the transformation of the compound into various products .

Results and Outcomes

Through these educational experiments, students gain hands-on experience and a deeper understanding of organic chemistry concepts .

Quantum Chemistry

Scientific Field

Quantum Chemistry

Summary of Application

In quantum chemistry, 4-iodo-1-tritylimidazole is studied for its electronic structure and reactivity using computational methods .

Methods of Application

Computational models are used to predict the behavior of 4-iodo-1-tritylimidazole in various chemical environments. This includes calculations of its energy levels, molecular orbitals, and potential reaction pathways .

Results and Outcomes

The computational studies provide insights into the fundamental properties of the compound, which can guide experimental chemists in designing new reactions and materials .

Safety And Hazards

Future Directions

4-Iodo-1H-imidazole has been used to improve the open-circuit voltages of perovskite solar cells to 1.2 V . This indicates potential future applications in the field of renewable energy. Additionally, imidazole derivatives have a broad range of biological activities, suggesting potential future directions in pharmaceutical applications .

properties

IUPAC Name |

4-iodo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJZJYPLPZEYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347139 | |

| Record name | 4-iodo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-trityl-1H-imidazole | |

CAS RN |

96797-15-8 | |

| Record name | 4-iodo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-trityl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;oxalic acid](/img/structure/B30430.png)